molecular formula C24H22N2O3 B2870163 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 477556-52-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No.: B2870163
CAS No.: 477556-52-8
M. Wt: 386.451
InChI Key: XXFVMGRXLGYQAE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve cyclization and form the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of solvents and catalysts is optimized to ensure eco-friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide stands out due to its unique combination of a benzoxazole ring with a butoxybenzamide moiety. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVMGRXLGYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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